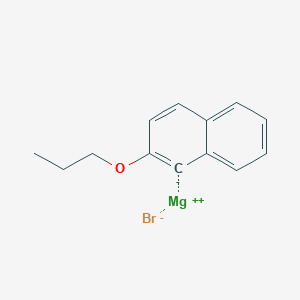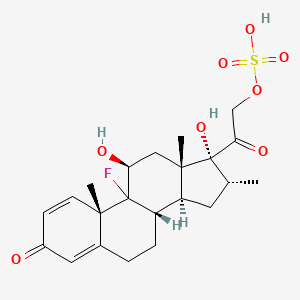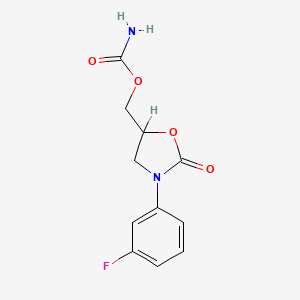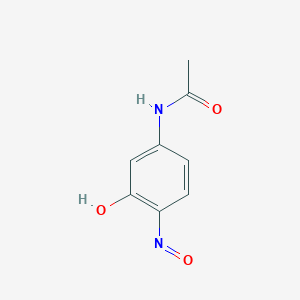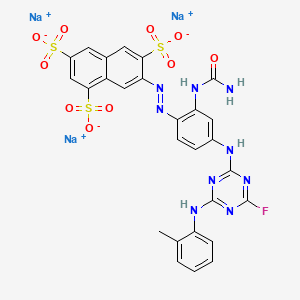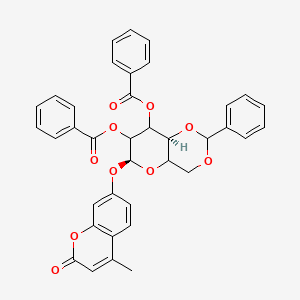
2-Methyl-4,5-bis(methylsulfonyl)-benzoic Acid Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4,5-bis(methylsulfonyl)-benzoic Acid Methyl Ester is an organic compound with a complex structure that includes methyl, sulfonyl, and ester functional groups
準備方法
The synthesis of 2-Methyl-4,5-bis(methylsulfonyl)-benzoic Acid Methyl Ester involves multiple steps. One common synthetic route includes the sulfonation of a methyl-substituted benzoic acid derivative, followed by esterification. The reaction conditions typically involve the use of strong acids or bases, and the process may require purification steps such as recrystallization or chromatography to obtain the desired product .
化学反応の分析
2-Methyl-4,5-bis(methylsulfonyl)-benzoic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols .
科学的研究の応用
2-Methyl-4,5-bis(methylsulfonyl)-benzoic Acid Methyl Ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating specific biochemical pathways.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Methyl-4,5-bis(methylsulfonyl)-benzoic Acid Methyl Ester involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting or modulating their activity. The ester group allows the compound to be more lipophilic, facilitating its passage through cellular membranes and enhancing its bioavailability.
類似化合物との比較
2-Methyl-4,5-bis(methylsulfonyl)-benzoic Acid Methyl Ester can be compared with other sulfonyl-containing compounds, such as:
4-Methylsulfonylbenzoic Acid: Lacks the additional methyl and ester groups, making it less lipophilic.
2,4-Dimethylbenzoic Acid: Lacks the sulfonyl groups, reducing its potential for strong protein interactions.
Methyl 4-Methylbenzoate: Contains an ester group but lacks the sulfonyl groups, affecting its reactivity and biological activity.
特性
分子式 |
C37H30O10 |
|---|---|
分子量 |
634.6 g/mol |
IUPAC名 |
[(6S,8aS)-7-benzoyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate |
InChI |
InChI=1S/C37H30O10/c1-22-19-30(38)43-28-20-26(17-18-27(22)28)42-37-33(46-35(40)24-13-7-3-8-14-24)32(45-34(39)23-11-5-2-6-12-23)31-29(44-37)21-41-36(47-31)25-15-9-4-10-16-25/h2-20,29,31-33,36-37H,21H2,1H3/t29?,31-,32?,33?,36?,37+/m0/s1 |
InChIキー |
IIEVGBKLACWRLP-OCTYQYJCSA-N |
異性体SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3C(C([C@@H]4C(O3)COC(O4)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7 |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C4C(O3)COC(O4)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


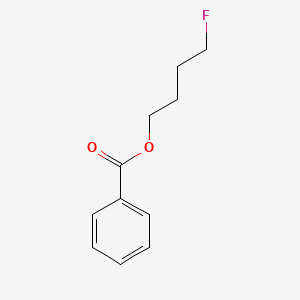
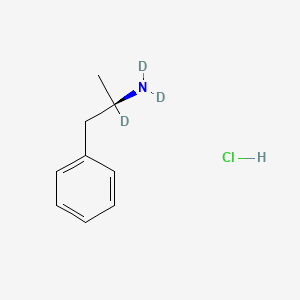
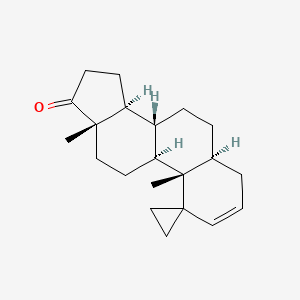
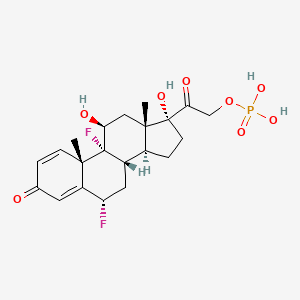
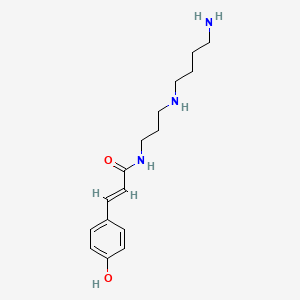
![2,6-Difluorobenzo[d]thiazole](/img/structure/B13420149.png)
